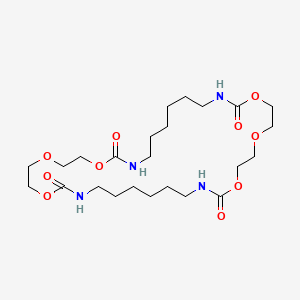
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone is a complex organic compound with a unique macrocyclic structureIts structure consists of multiple oxygen and nitrogen atoms arranged in a cyclic manner, which contributes to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate small molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,12,15,18,29,32-Hexaoxa-3,10,20,27-tetraazacyclotetratriacontane-2,11,19,28-tetrone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,11,17,24,29,32-Hexaoxa-1,14-diazatetracyclo[12.12.8.05,10.018,23]tetratriacontane : Similar macrocyclic structure with different functional groups .
- 2,11,14,17,20,23-Hexaoxa-1,12(16,4α)-di-(19-nor-ent-beyerane)tetracosaphane-3,10,13,24-tetraone : Another macrocyclic compound with distinct structural features .
Uniqueness
Its ability to form stable complexes with metal ions and its potential use in drug delivery systems set it apart from similar compounds .
Propriétés
Numéro CAS |
82645-96-3 |
|---|---|
Formule moléculaire |
C24H44N4O10 |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
1,12,15,18,29,32-hexaoxa-3,10,20,27-tetrazacyclotetratriacontane-2,11,19,28-tetrone |
InChI |
InChI=1S/C24H44N4O10/c29-21-25-9-5-1-2-6-10-26-22(30)36-18-14-34-16-20-38-24(32)28-12-8-4-3-7-11-27-23(31)37-19-15-33-13-17-35-21/h1-20H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32) |
Clé InChI |
QTFIQOLPNLDUFM-UHFFFAOYSA-N |
SMILES canonique |
C1CCCNC(=O)OCCOCCOC(=O)NCCCCCCNC(=O)OCCOCCOC(=O)NCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene](/img/structure/B14413109.png)
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)

![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
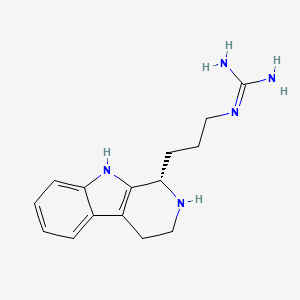
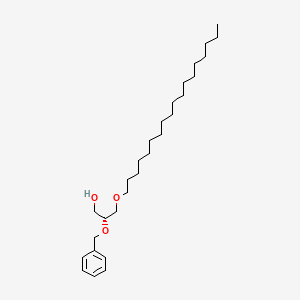
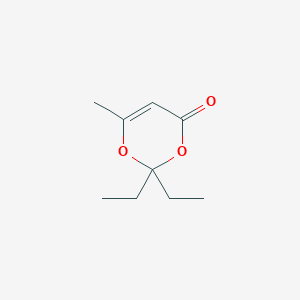

![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
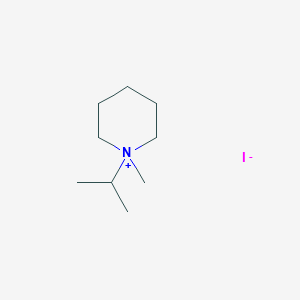
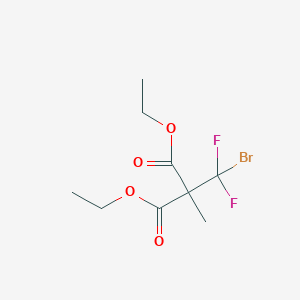
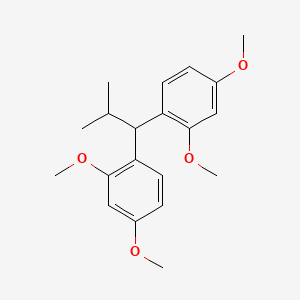
mercury](/img/structure/B14413184.png)
